5-Bromo-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine
Description
5-Bromo-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine is a pyrimidine derivative featuring a bromine atom at position 5, a difluoromethyl group at position 6, and an isopropylamine substituent at position 4. Pyrimidines are a critical class of heterocyclic compounds with broad applications in pharmaceuticals and agrochemicals due to their structural versatility and ability to interact with biological targets . The bromine atom enhances reactivity for further functionalization via cross-coupling reactions , while the difluoromethyl group improves metabolic stability and lipophilicity, influencing bioavailability . Though direct synthesis data for this compound are absent in the provided evidence, analogous syntheses (e.g., 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in ) suggest routes involving nucleophilic substitution of halopyrimidines with amines .
Properties
Molecular Formula |
C8H10BrF2N3 |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
5-bromo-6-(difluoromethyl)-N-propan-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C8H10BrF2N3/c1-4(2)14-8-5(9)6(7(10)11)12-3-13-8/h3-4,7H,1-2H3,(H,12,13,14) |
InChI Key |
YECDPBUNIGPMSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC=NC(=C1Br)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine typically involves the following steps:
Difluoromethylation: The addition of a difluoromethyl group to the compound.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure high yield and purity. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized form.
Reduction: Reduction of the bromine atom to a less reactive form.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like sodium borohydride (NaBH4), and substitution reagents like organometallic compounds .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrimidine oxide, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
5-Bromo-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects: Bromo vs. Other Halogens
The bromine atom at position 5 distinguishes this compound from analogs like 5-chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine . Bromine’s larger atomic radius and lower electronegativity compared to chlorine may reduce electrophilicity at the pyrimidine ring, altering reactivity in cross-coupling reactions . For example, bromopyrimidines are more reactive than chlorinated analogs in Suzuki-Miyaura couplings, enabling diverse derivatization . However, bromine’s increased molecular weight could reduce solubility, as seen in related compounds (e.g., 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, ).
Difluoromethyl vs. Other Fluorinated Groups
The difluoromethyl group at position 6 contrasts with trifluoromethyl, monofluoromethyl, or non-fluorinated analogs. Difluoromethyl groups balance electron-withdrawing effects and metabolic stability. Compared to trifluoromethyl, difluoromethyl is less electronegative but retains significant hydrophobicity (logP increase of ~0.5–1.0) . highlights difluoromethyl’s role in fungicidal activity, suggesting enhanced membrane penetration over non-fluorinated groups. Additionally, C—H⋯F interactions in crystal structures (e.g., ) may improve solid-state stability compared to chloro or methyl substituents.
Amine Substituent Variations
The isopropylamine group at position 4 differs from cyclopentylamine (), aryl amines (), or smaller alkylamines. Isopropylamine offers intermediate steric bulk, balancing metabolic stability and binding affinity. For instance, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine () exhibits 85% synthetic yield, suggesting efficient coupling with secondary amines, while primary amines (e.g., 4-fluorobenzylamine in ) may require optimized conditions.
Physicochemical Properties and Crystal Structures
Crystal packing and solubility are influenced by substituents. For example:
- 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine () exhibits intramolecular N—H⋯N hydrogen bonds and C—H⋯F interactions, stabilizing its crystal lattice.
- 4,6-Dichloro-5-methoxypyrimidine () forms 3D frameworks via Cl⋯N interactions, contrasting with the weaker C—H⋯F interactions in difluoromethyl analogs.
The difluoromethyl group in 5-Bromo-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine may reduce crystallinity compared to chloro analogs but enhance solubility in lipid-rich environments .
Biological Activity
5-Bromo-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The synthesis of 5-Bromo-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine typically involves the introduction of a difluoromethyl group at the 6-position of the pyrimidine ring. The bromine atom is located at the 5-position, which may enhance the compound's reactivity and biological efficacy. The molecular formula is with a molecular weight of 216.08 g/mol.
Antibacterial Activity
Research indicates that compounds with difluoromethyl groups exhibit enhanced antibacterial properties. In a study assessing various derivatives, it was found that the difluoromethyl moiety significantly improved the activity against Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) as low as 8 µg/mL for certain analogs . The selectivity towards M. smegmatis suggests potential for targeting related pathogens like Mycobacterium tuberculosis .
Table 1: Antibacterial Activity of Selected Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 5-Bromo-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine | 8 | Mycobacterium smegmatis |
| 11b (analog) | 8 | Mycobacterium smegmatis |
| Caffeic acid derivative | Moderate | Gram-negative bacteria |
The mechanisms through which 5-Bromo-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine exerts its biological effects likely involve:
- Inhibition of Bacterial Cell Wall Synthesis : The presence of the difluoromethyl group may enhance penetration through bacterial membranes, allowing for effective inhibition of cell wall synthesis.
- Interference with Protein Synthesis : Similar pyrimidine derivatives have been shown to disrupt ribosomal function, leading to decreased protein synthesis in bacterial cells.
- Targeting Signaling Pathways in Cancer Cells : As mentioned, interference with NF-kB signaling can lead to apoptosis in cancer cells.
Case Studies and Research Findings
A notable study explored various N-isopropylamide derivatives and their antibacterial activities against a range of microorganisms. The results highlighted that modifications at the nitrogen atom significantly influenced both potency and selectivity . Additionally, compounds exhibiting lipophilicity due to difluoromethyl substitutions showed enhanced activity against resistant strains.
Table 2: Summary of Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
